Piperidine-4-carbohydrazide

Description

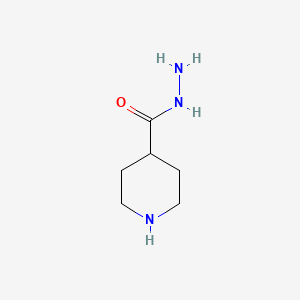

Structure

2D Structure

Properties

IUPAC Name |

piperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-9-6(10)5-1-3-8-4-2-5/h5,8H,1-4,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKTVCBOWGYYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332439 | |

| Record name | piperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42596-58-7 | |

| Record name | 4-Piperidinecarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42596-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | piperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Piperidine-4-carbohydrazide

Abstract

Piperidine-4-carbohydrazide, also known as isonipecotic acid hydrazide, is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its rigid piperidine core and reactive hydrazide functional group make it an invaluable scaffold for generating diverse molecular libraries. Derivatives of this compound have demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases.[1][2][3] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing a robust synthetic protocol, in-depth characterization methodologies, and the scientific rationale underpinning these procedures.

Introduction: The Strategic Importance of this compound

The piperidine motif is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, prized for its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that can effectively probe biological space. The addition of a carbohydrazide moiety at the 4-position introduces a versatile functional handle that is both a potent nucleophile and a precursor for a multitude of heterocyclic systems, such as oxadiazoles, pyrazoles, and hydrazones.[1]

This unique combination of a stable, saturated ring system and a reactive side chain allows medicinal chemists to systematically explore structure-activity relationships (SAR). By modifying the piperidine nitrogen (N-1) or by condensing the hydrazide with various electrophiles, libraries of compounds can be rapidly synthesized to target a wide range of biological targets, from kinases to fungal enzymes.[2][4] This guide serves as a practical resource for the reliable synthesis and rigorous characterization of this high-value chemical intermediate.

Synthesis of this compound

The most direct and widely adopted method for the synthesis of this compound is the nucleophilic acyl substitution of a piperidine-4-carboxylic acid ester, typically the ethyl or methyl ester (ethyl isonipecotate or methyl isonipecotate), with hydrazine hydrate. This reaction, known as hydrazinolysis, is efficient, high-yielding, and generally proceeds under mild conditions.

The Core Reaction: Hydrazinolysis of Ethyl Isonipecotate

The selection of an ester as the starting material is a critical experimental choice. Esters are sufficiently electrophilic to react with the potent nucleophile hydrazine, yet are generally stable to storage and handling. Ethyl isonipecotate is often preferred due to its commercial availability and the innocuous nature of the ethanol byproduct.[4][5]

The mechanism involves the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group, forming the thermodynamically stable hydrazide. The reaction is typically driven to completion by using an excess of hydrazine hydrate and by heating to ensure a sufficient reaction rate.

Diagram: Synthetic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)this compound derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

- 5. Ethyl Isonipecotate | 1126-09-6 | FE07768 | Biosynth [biosynth.com]

An In-Depth Technical Guide to Piperidine-4-carbohydrazide: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction: The Versatility of a Core Heterocyclic Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of chemical scaffolds, heterocyclic compounds, particularly those containing nitrogen, hold a privileged status due to their prevalence in natural products and FDA-approved drugs.[1] Piperidine-4-carbohydrazide is a prime exemplar of such a foundational molecule. It merges two critical pharmacophoric features into a single, compact structure: the saturated piperidine ring and the highly reactive carbohydrazide functional group.

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif known to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] The carbohydrazide group, on the other hand, serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. It is a potent nucleophile and a precursor to numerous other heterocyclic systems. This dual functionality makes this compound a highly sought-after intermediate for constructing complex molecular architectures aimed at diverse biological targets, including kinases and fungal enzymes.[2][3][4]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, detail a robust synthetic protocol, explore its rich reactivity, and highlight its proven applications in medicinal chemistry, thereby offering a holistic understanding of its value in the synthesis of next-generation therapeutics.

Core Chemical Identity and Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and research.

Nomenclature and Identifiers

-

Common Synonyms: 4-Piperidinecarboxylic acid hydrazide, 4-Piperidinecarbohydrazide[5]

Physicochemical and Computed Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification, and formulation activities.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N₃O | PubChem[5][9] |

| Molecular Weight | 143.19 g/mol | PubChem[5][7] |

| Monoisotopic Mass | 143.105862047 Da | PubChem[5] |

| Appearance | Typically an off-white to white solid | Inferred from supplier data |

| Purity (Typical) | ≥95% | Sigma-Aldrich |

| Storage Conditions | Refrigerated (2-8 °C) | Sigma-Aldrich |

| XLogP3-AA (Predicted) | -1.2 | PubChem[5][9] |

| Hydrogen Bond Donors | 3 | PubChem[5] |

| Hydrogen Bond Acceptors | 3 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

Spectroscopic Profile for Structural Verification

While raw spectral data is lot-dependent, a foundational understanding of the expected spectroscopic signals is crucial for the structural confirmation of this compound.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). The methine proton at the C4 position (CH-C=O) will be shifted further downfield. The N-H protons of the piperidine amine and the hydrazide group (-NH and -NH₂) will appear as broad singlets, and their chemical shift can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show five distinct signals for the six carbon atoms, with the two equivalent carbons at the C2/C6 and C3/C5 positions of the piperidine ring. The most downfield signal will correspond to the carbonyl carbon (C=O) of the hydrazide group, typically appearing around 170-175 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Look for a strong C=O stretch (amide I band) around 1640-1680 cm⁻¹. The N-H stretching vibrations from both the secondary amine and the hydrazide will be visible as broad bands in the 3200-3400 cm⁻¹ region.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 144.11).[9]

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the hydrazinolysis of a corresponding piperidine-4-carboxylic acid ester.

Synthetic Strategy: Nucleophilic Acyl Substitution

This reaction proceeds via a classic nucleophilic acyl substitution mechanism. Hydrazine (or its hydrate) is a highly potent nucleophile, which readily attacks the electrophilic carbonyl carbon of the ester. The ethoxy or methoxy group of the ester serves as a good leaving group, leading to the formation of the thermodynamically stable carbohydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating. The use of an alcoholic solvent like ethanol is common as it effectively dissolves both the starting ester and the hydrazine hydrate.

Detailed Experimental Protocol: Synthesis from Ethyl Isonipecotate

This protocol describes a self-validating system for synthesizing this compound.

Materials:

-

Ethyl piperidine-4-carboxylate (Ethyl isonipecotate) (1 equivalent)

-

Hydrazine hydrate (80-100% solution) (5-10 equivalents)

-

Ethanol (as solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl piperidine-4-carboxylate (1 eq.) in absolute ethanol (approx. 5-10 mL per gram of ester).

-

Reagent Addition: To the stirring solution, add hydrazine hydrate (5-10 eq.) dropwise at room temperature. The large excess of hydrazine ensures the reaction goes to completion.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.

-

Workup & Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The product often precipitates as a white solid. If not, slowly add cold water to induce precipitation.

-

Filtration: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials or impurities.

-

Drying: Dry the collected white solid under vacuum to yield the final product, this compound.

Purification and Validation

For most applications, the precipitated product is of sufficient purity (>95%). If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed. The purity and identity of the final product must be validated by measuring its melting point and confirming its structure using the spectroscopic methods outlined in Section 3.0.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from its two distinct reactive sites: the nucleophilic hydrazide moiety and the secondary amine of the piperidine ring. This allows for selective and sequential functionalization.

Reactions at the Hydrazide Moiety

The primary amine of the hydrazide is a strong nucleophile, making it an ideal partner for reactions with electrophiles, particularly carbonyl compounds.

-

Hydrazone Formation: It readily condenses with aldehydes and ketones to form stable N-acylhydrazones. This reaction is fundamental to its use in constructing larger, more complex molecules, such as the N'-(2-oxoindolin-3-ylidene)this compound derivatives developed as VEGFR-2 inhibitors.[3][4]

-

Heterocycle Synthesis: The hydrazide is a key precursor for five-membered heterocycles. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while cyclization with other reagents can lead to the formation of 1,3,4-oxadiazoles, which are also common motifs in bioactive compounds.[2]

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is also nucleophilic and can be functionalized through various common transformations.

-

N-Acylation/N-Sulfonylation: The nitrogen can be acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to introduce amide or sulfonamide functionalities.[10][11]

-

N-Alkylation: Reductive amination or direct alkylation with alkyl halides can be used to introduce alkyl groups onto the piperidine nitrogen.

-

Use of Protecting Groups: For selective reaction at the hydrazide moiety, the piperidine nitrogen is often protected, most commonly with a tert-butyloxycarbonyl (Boc) group.[12] The Boc-protected version, 1-(tert-Butoxycarbonyl)this compound, is a commercially available and widely used intermediate that ensures derivatization occurs exclusively at the hydrazide terminus.[12]

Reactivity Pathways Diagram

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an end-product but a critical starting point. Its value is realized in the derivatives it enables, which have shown significant promise in treating a range of diseases.

Case Study: Anticancer Agents (VEGFR-2 Inhibitors)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[3][4] Several research programs have successfully used this compound as a central scaffold to build potent VEGFR-2 inhibitors. In one such study, researchers synthesized a series of N'-(2-oxoindolin-3-ylidene)this compound derivatives.[4] The piperidine ring served as a robust linker between the oxindole moiety, which interacts with the hinge region of the kinase, and other functionalities. One derivative, compound 12e, exhibited an IC₅₀ value of 45.9 nM against VEGFR-2, surpassing the activity of the reference drug Sorafenib.[4]

Case Study: Antifungal Agents (SDH Inhibitors)

Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain of fungi. Inhibiting this enzyme disrupts fungal respiration and leads to cell death. Recently, a series of novel this compound derivatives bearing a quinazolinyl moiety were designed and synthesized as SDH inhibitors.[2][13] These compounds demonstrated excellent in vitro fungicidal activities against several important plant pathogenic fungi, such as Rhizoctonia solani. The most potent compounds in the series had EC₅₀ values superior to commercial fungicides like Boscalid, highlighting the effectiveness of this scaffold in generating new antifungal agents.[13]

Scaffold to Target Relationship Diagram

Caption: From core scaffold to biological application.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) should always be consulted before handling, general precautions for this compound are warranted. Based on data for related structures, it may cause skin and eye irritation.[12] The parent molecule, piperidine, is a flammable, corrosive, and toxic liquid.[14][15] Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound represents more than just a chemical reagent; it is a strategic asset in the field of medicinal chemistry. Its combination of a drug-like piperidine core with a synthetically versatile hydrazide function provides an efficient and powerful platform for the rapid generation of diverse chemical libraries. As demonstrated by its successful application in the development of potent kinase inhibitors and novel antifungal agents, this scaffold continues to be a cornerstone for innovation. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the quest for new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)this compound derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H13N3O | CID 456704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - C6H13N3O | CSSB00011965178 [chem-space.com]

- 7. This compound | [frontierspecialtychemicals.com]

- 8. 42596-58-7|this compound|BLD Pharm [bldpharm.com]

- 9. PubChemLite - this compound (C6H13N3O) [pubchemlite.lcsb.uni.lu]

- 10. 1-[(4-Fluorophenyl)sulfonyl]this compound | 312534-13-7 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New this compound Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic Elucidation of Piperidine-4-carbohydrazide: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Piperidine-4-carbohydrazide (CAS: 42596-58-7, Formula: C₆H₁₃N₃O, MW: 143.19 g/mol ) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] It serves as a crucial building block, or synthon, for the synthesis of a wide array of more complex molecules with potential therapeutic activities, including antifungal and anticancer agents.[2] The unambiguous structural confirmation and purity assessment of this key intermediate are paramount to ensure the integrity and reproducibility of subsequent synthetic steps and biological assays.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to characterize this compound. The content herein is structured to provide not just raw data, but a field-proven perspective on experimental design, data interpretation, and the synergistic power of these methods in modern chemical analysis.

Infrared (IR) Spectroscopy: Mapping Functional Groups

Scientific Principle & Rationale

Infrared spectroscopy is a foundational technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), thus serves as a unique molecular "fingerprint," revealing the presence of key functional groups such as N-H, C-H, C=O, and C-N bonds, all of which are present in this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)

While the traditional KBr pellet method is viable, the following protocol for Attenuated Total Reflectance (ATR) is often preferred for its speed, simplicity, and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Place a small amount (a few milligrams) of solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000–400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be baseline-corrected if necessary.

Data Presentation & Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Structural Assignment & Interpretation |

| 3350–3150 | Strong, Broad | N-H Stretch | Confirms the presence of the hydrazide (-NHNH₂) and the secondary amine (-NH-) of the piperidine ring. The broadness is due to hydrogen bonding. |

| 2950–2850 | Strong | C-H Stretch | Aliphatic C-H stretching from the CH₂ groups of the piperidine ring.[3] |

| ~1650 | Strong, Sharp | C=O Stretch (Amide I) | A strong absorption in this region is characteristic of a carbonyl group in an amide/hydrazide functionality. |

| ~1550 | Medium | N-H Bend (Amide II) | This band, coupled with the Amide I band, is definitive evidence of the secondary amide/hydrazide linkage. |

| 1470–1450 | Medium | C-H Bend (Scissoring) | Bending vibrations of the CH₂ groups within the piperidine ring.[4] |

| ~1280 | Medium | C-N Stretch | Stretching vibration of the C-N bond within the piperidine ring. |

The combination of strong N-H and C=O absorptions immediately points to the carbohydrazide moiety, while the sharp aliphatic C-H signals confirm the saturated piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Scientific Principle & Rationale

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy causes transitions between these states, and the exact frequency required (the chemical shift, δ) is highly sensitive to the local electronic environment of each nucleus. This allows us to map the carbon-hydrogen framework of a molecule.

Note on Data Availability: While this compound is a known compound, a complete, formally published set of its ¹H and ¹³C NMR spectral data in a standard solvent was not available in the searched literature. Therefore, the following data is presented as a predicted spectrum , based on established chemical shift principles and data from analogous structures like piperidine and its derivatives.[5][6] This predictive approach is a standard practice in chemical research for structural verification.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and to avoid exchange of the labile N-H protons with the solvent.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. The magnetic field is "shimmed" to optimize its homogeneity, resulting in sharp, well-resolved peaks.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 8 to 16 scans are acquired and averaged.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or DEPT) is typically run. This simplifies the spectrum to single lines for each unique carbon and can provide information on the number of attached protons. Due to the lower natural abundance of ¹³C, many more scans (~1024 or more) and a longer experimental time are required.

Predicted ¹H NMR Data & Interpretation (400 MHz, DMSO-d₆)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Interpretation |

| Hₐ | 9.0 - 9.2 | Singlet (broad) | 1H | -C(=O)NH- : The amide proton. Expected to be a broad singlet and significantly downfield due to the deshielding effect of the carbonyl and hydrogen bonding. |

| Hₑ | 4.1 - 4.3 | Singlet (broad) | 2H | -NH₂ : The terminal amine protons of the hydrazide. Broad due to quadrupole effects from nitrogen and chemical exchange. |

| Hₖ | 2.9 - 3.1 | Multiplet | 2H | Piperidine H₂/H₆ (axial/eq) : Protons adjacent to the ring nitrogen (α-protons). They are deshielded by the electronegative nitrogen atom. |

| Hⱼ | 2.4 - 2.6 | Multiplet | 2H | Piperidine H₂/H₆ (axial/eq) : Protons adjacent to the ring nitrogen (α-protons). They are deshielded by the electronegative nitrogen atom. |

| Hᵢ | 2.0 - 2.2 | Multiplet | 1H | Piperidine H₄ (axial) : The proton on the same carbon as the carbohydrazide group. Its chemical shift is influenced by this substituent. |

| Hₗ | 1.6 - 1.8 | Multiplet | 2H | Piperidine H₃/H₅ (axial/eq) : Protons β to the ring nitrogen. |

| Hₘ | 1.4 - 1.6 | Multiplet | 2H | Piperidine H₃/H₅ (axial/eq) : Protons β to the ring nitrogen. |

| Hₓ | ~2.5 (or under H₂O) | Singlet (broad) | 1H | Piperidine -NH- : The secondary amine proton. Its signal is often broad and may exchange with residual water in the solvent, making it difficult to observe. |

Predicted ¹³C NMR Data & Interpretation (100 MHz, DMSO-d₆)

| Label | Predicted δ (ppm) | Assignment & Interpretation |

| C₁ | ~175 | C=O : The carbonyl carbon is highly deshielded and appears far downfield, which is characteristic of amide/hydrazide groups. |

| C₂, C₆ | ~45 | Piperidine C₂/C₆ : Carbons adjacent to the ring nitrogen (α-carbons). They are deshielded compared to simple alkanes due to the electronegativity of nitrogen. |

| C₄ | ~41 | Piperidine C₄ : The carbon bearing the carbohydrazide substituent. |

| C₃, C₅ | ~28 | Piperidine C₃/C₅ : Carbons β to the nitrogen. Their chemical shift is closer to that of a standard alkane carbon. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Scientific Principle & Rationale

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a "soft" ionization technique like Electrospray Ionization (ESI) is typically used. This method ionizes the molecule with minimal fragmentation, allowing for the clear determination of the molecular weight from the molecular ion peak (e.g., [M+H]⁺). Further structural information is obtained by inducing fragmentation of this molecular ion (tandem MS or MS/MS). The resulting fragment ions provide pieces of the molecular puzzle, which can be reassembled to confirm the connectivity.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation ([M+H]⁺ formation).

-

Infusion: The solution is infused at a low flow rate (e.g., 5-10 µL/min) into the ESI source.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions.

-

Mass Analysis (Full Scan): The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight). A full scan is performed over a relevant m/z range (e.g., 50-500) to detect the protonated molecular ion [M+H]⁺.

-

Mass Analysis (Product Ion Scan / MS/MS): The molecular ion is selectively isolated, subjected to collision-induced dissociation (CID) with an inert gas (like argon or nitrogen), and the resulting fragment ions are analyzed.

Data Presentation & Interpretation

For this compound (MW = 143.19), the following ions are expected and observed.

| m/z | Ion | Interpretation |

| 144.11 | [M+H]⁺ | Protonated Molecular Ion : Confirms the molecular weight of the compound. |

| 112.09 | [M+H - NH₂NH₂]⁺ | Loss of Hydrazine : Fragmentation involving the loss of the neutral hydrazine molecule. |

| 84.08 | [C₅H₁₀N]⁺ | Iminium Ion : This is a major, characteristic fragment resulting from α-cleavage and the loss of the entire carbohydrazide side chain as a radical. This is a very common pathway for N-heterocycles.[1] |

| 55.05 | [C₄H₅]⁺ | Further Ring Fragmentation : A subsequent fragmentation of the m/z 84 ion. |

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is dominated by cleavage at the C4-carbonyl bond, which is an example of α-cleavage relative to the ring nitrogen.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Integrated Analytical Workflow

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of orthogonal data sets. The workflow is a self-validating system: IR confirms the functional groups, MS confirms the molecular weight and key fragments, and NMR confirms the precise arrangement of every atom in the C-H framework.

Caption: Integrated workflow for the structural confirmation of chemical compounds.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of IR, NMR, and Mass Spectrometry. IR spectroscopy validates the presence of the essential amine and carbohydrazide functional groups. Mass spectrometry confirms the correct molecular weight (143.19 g/mol ) and reveals a characteristic fragmentation pattern dominated by the formation of a stable iminium ion at m/z 84. Finally, ¹H and ¹³C NMR spectroscopy, even when based on predictive principles, provides a detailed map of the carbon-hydrogen framework consistent with the assigned structure. Together, these techniques form a robust, self-validating system for the quality control and characterization of this vital synthetic intermediate, ensuring the reliability of its use in research and drug discovery pipelines.

References

- 1. A work on synthesis & characterization of this compound derivatives with its antimicrobial evaluation of pharmaceutical interest. [ipindexing.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 4. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)this compound derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Innovation: A Technical Guide to Piperidine-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as foundational building blocks for novel therapeutics. Piperidine-4-carbohydrazide, a seemingly unassuming heterocyclic compound, is one such privileged structure. Its unique combination of a flexible yet conformationally constrained piperidine ring and a reactive hydrazide moiety makes it a versatile starting point for the synthesis of a diverse array of biologically active molecules. This technical guide serves as an in-depth exploration of this compound, offering insights into its fundamental properties, synthesis, and its pivotal role in the development of next-generation pharmaceuticals. For researchers and drug development professionals, a thorough understanding of this key intermediate is paramount to unlocking its full potential in the quest for innovative treatments for a range of human diseases.

Core Identity: CAS Number and Synonyms

The unambiguous identification of a chemical entity is the bedrock of scientific communication and reproducibility. This compound is cataloged under the following identifiers:

-

CAS Number : 42596-58-7[1]

This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures that researchers across the globe are referring to the exact same molecule. In scientific literature and chemical databases, it is also known by several synonyms:

-

4-Piperidinecarboxylic acid hydrazide[1]

-

Isonipecotic acid hydrazide

-

Piperidine-4-carboxylic acid hydrazide[1]

-

4-Piperidinecarbohydrazide[1]

Physicochemical Properties: A Data-Driven Profile

A comprehensive understanding of a molecule's physical and chemical characteristics is crucial for its effective application in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N₃O | [1] |

| Molecular Weight | 143.19 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | Inferred from typical hydrazide properties |

| Melting Point | Not consistently reported; derivatized forms have known melting points (e.g., 1-BOC protected: 104-106 °C) | --INVALID-LINK-- |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Inferred from structure |

| pKa | Not readily available for the parent compound |

Synthesis and Mechanism: From Precursor to Product

The most common and industrially scalable synthesis of this compound involves a two-step process starting from the readily available Isonipecotic acid. This pathway is favored for its efficiency and the use of relatively inexpensive starting materials.

Step 1: Esterification of Isonipecotic Acid to Ethyl Isonipecotate

The initial step involves the conversion of the carboxylic acid group of Isonipecotic acid into its corresponding ethyl ester, Ethyl Isonipecotate. This is a classic Fischer esterification reaction, typically carried out in the presence of an acid catalyst and an excess of ethanol, which also serves as the solvent. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The subsequent removal of a water molecule yields the desired ester.

Step 2: Hydrazinolysis of Ethyl Isonipecotate

The second and final step is the conversion of the ethyl ester to the carbohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine (N₂H₄) or hydrazine hydrate acts as the nucleophile. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol as a leaving group, resulting in the formation of the stable carbohydrazide. This reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl Isonipecotate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol (anhydrous)

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Reflux condenser and heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl Isonipecotate (1 equivalent) in ethanol (approximately 5-10 volumes).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. The reaction is exothermic, so controlled addition is recommended.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting crude product, often a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or dichloromethane/hexane) or by silica gel column chromatography using a polar eluent system (e.g., dichloromethane/methanol).

-

Drying and Characterization: Dry the purified product under vacuum to obtain this compound as a white to off-white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its role as a versatile scaffold in drug discovery. The piperidine ring offers a three-dimensional framework that can be functionalized to modulate pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. The carbohydrazide moiety serves as a key handle for introducing a wide range of pharmacophores through the formation of hydrazones, amides, and various heterocyclic rings like oxadiazoles and triazoles.

Antifungal Agents: Targeting Succinate Dehydrogenase

A significant application of this compound is in the development of novel antifungal agents. Derivatives of this scaffold have been shown to be potent inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi. By inhibiting SDH, these compounds disrupt the fungus's ability to produce ATP, leading to cell death. The this compound core acts as a central linker, connecting different recognition elements that bind to specific pockets within the SDH enzyme complex.

Anticancer Therapeutics: Inhibiting VEGFR-2

In the realm of oncology, this compound derivatives have emerged as promising inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can effectively halt the signaling cascade that promotes angiogenesis, thereby starving the tumor of its blood supply. The carbohydrazide group can be elaborated into various structures that form crucial hydrogen bonds and other interactions within the kinase active site.

Visualizing the Core Concepts

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Role in Drug Discovery

Caption: this compound as a central scaffold.

Conclusion: A Foundation for Future Discoveries

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, provides a robust platform for the generation of diverse chemical libraries. As demonstrated by its successful application in the development of potent enzyme inhibitors, this core structure continues to be a focal point for innovation in the pharmaceutical industry. For researchers dedicated to pushing the boundaries of drug discovery, a deep appreciation for the chemistry and biological potential of this compound is not just beneficial, but essential.

References

Role of Piperidine-4-carbohydrazide as a synthetic building block

An In-depth Technical Guide to Piperidine-4-carbohydrazide as a Synthetic Building Block

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] When functionalized with a carbohydrazide moiety at the 4-position, it becomes this compound, a uniquely versatile and powerful building block for synthetic chemistry. This guide provides an in-depth exploration of its synthesis, reactivity, and application in constructing complex molecular architectures, particularly for drug discovery. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and present its role in the development of novel therapeutic agents, supported by authoritative references.

The Core Moiety: Physicochemical Profile and Synthetic Rationale

This compound, with the molecular formula C₆H₁₃N₃O, combines two critical pharmacophoric features: a saturated piperidine ring and a reactive hydrazide group.[3] The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also providing a three-dimensional framework for precise substituent orientation.[4] The hydrazide group is a potent nucleophile and a precursor to a vast array of heterocyclic systems.[5]

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Weight | 143.19 g/mol | --INVALID-LINK--[3] |

| Monoisotopic Mass | 143.105862047 Da | --INVALID-LINK--[3] |

| XLogP3-AA (Predicted) | -1.2 | --INVALID-LINK--[3] |

| Hydrogen Bond Donors | 3 | --INVALID-LINK--[6] |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[6] |

The low predicted logP value suggests high hydrophilicity, which can be strategically modulated through derivatization to achieve the desired lipophilicity for biological applications.

Synthesis of the Building Block

The most direct and common synthesis of this compound involves the hydrazinolysis of a corresponding piperidine-4-carboxylic acid ester. The choice of the ester (e.g., methyl or ethyl) is primarily based on commercial availability and ease of removal of the alcohol byproduct.

General Synthetic Workflow

The process is a straightforward nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Methyl Piperidine-4-carboxylate

This protocol is a representative example based on established chemical principles.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl piperidine-4-carboxylate (1.0 eq).

-

Solvent: Add absolute ethanol or methanol as the solvent (approx. 10-15 mL per gram of ester).

-

Reagent Addition: Add hydrazine hydrate (80-99% solution, 3.0-5.0 eq) to the stirred solution. The excess hydrazine drives the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 4-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Isolation: Collect the resulting white solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine or residual solvent.

-

Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from ethanol or methanol. Dry the final product under vacuum.

Applications in Synthetic Chemistry: A Gateway to Molecular Diversity

The true power of this compound lies in its dual reactivity, allowing for modifications at both the piperidine nitrogen and the hydrazide terminus. This section explores its primary applications as a scaffold.

Formation of Hydrazones: The Primary Condensation

The most fundamental reaction of the carbohydrazide is its condensation with aldehydes and ketones to form stable N-acylhydrazone derivatives. This reaction is highly efficient and serves as a cornerstone for creating extensive compound libraries. The resulting hydrazone linkage (-CO-NH-N=CH-) is a key structural motif in many biologically active molecules, prized for its hydrogen bonding capabilities and conformational rigidity.[5][7]

Caption: Condensation reaction to form N-acylhydrazone derivatives.

This strategy has been instrumental in developing potent antitubercular agents. By condensing this compound with various substituted pyrazole aldehydes, researchers have synthesized compounds with excellent activity against drug-resistant Mycobacterium tuberculosis strains.[8] For instance, compound 6q from one such study showed a minimal inhibitory concentration (MIC) of 0.125 µg/mL against the H37Rv strain and was also effective against ethambutol and streptomycin-resistant strains.[8]

Cyclization Reactions: Building Heterocyclic Scaffolds

The carbohydrazide moiety is a superb precursor for synthesizing five-membered heterocyclic rings like pyrazoles and 1,3,4-oxadiazoles, which are prevalent in medicinal chemistry.

The reaction of a carbohydrazide with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (like a chalcone) is a classical method for pyrazole synthesis.[9][10] The reaction with a chalcone proceeds via an initial Michael addition of the terminal hydrazide nitrogen to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[11][12][13]

Protocol: Synthesis of a Pyrazole Derivative from a Chalcone

-

Reactants: Dissolve this compound (1.0 eq) and a substituted chalcone (1.0 eq) in a suitable solvent like glacial acetic acid or ethanol.

-

Reaction: Heat the mixture to reflux for 6-12 hours. The acidic conditions of glacial acetic acid can catalyze the cyclization and dehydration steps.

-

Monitoring: Track the reaction's progress using TLC.

-

Isolation: Upon completion, cool the reaction mixture and pour it into crushed ice. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with water and then a cold, non-polar solvent like hexane to remove impurities. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

This approach has been used to create a wide range of biologically active molecules, including potential anti-tubercular agents.[8][14]

1,3,4-oxadiazoles can be synthesized from carbohydrazides through several methods. A common route involves reacting the carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbamate salt, which is then cyclized.[15] Alternatively, reaction with triethyl orthoformate or acylation followed by cyclodehydration can also yield the oxadiazole ring.

This compound in Drug Discovery: Case Studies

The versatility of this building block is best illustrated through its successful application in generating compounds with significant therapeutic potential.

Antifungal Agents

Recent research has highlighted the potential of this compound derivatives as potent agricultural fungicides.[16][17] A series of derivatives bearing a quinazolinyl moiety were synthesized and tested against various plant pathogenic fungi.

Key Findings:

-

Compound A13 demonstrated excellent in vitro activity against Rhizoctonia solani, the fungus causing sheath blight in rice, with an EC₅₀ value of 0.83 µg/mL.[17] This was superior to commercial fungicides Chlorothalonil (1.64 µg/mL) and Boscalid (0.96 µg/mL).[17]

-

Mechanism of Action: Further studies revealed that Compound A13 acts as a succinate dehydrogenase (SDH) inhibitor, a crucial enzyme in the fungal mitochondrial electron transport chain, with an IC₅₀ value of 6.07 µM.[17][18]

In Vivo Efficacy of Compound A13 vs. R. solani in Rice [17][19]

| Compound | Concentration (µg/mL) | Curative Efficacy (%) | Protective Efficacy (%) |

| A13 | 200 | 76.9 | 76.6 |

This data underscores the scaffold's potential for translation from in vitro potency to in vivo efficacy.

Anticancer Agents

The piperidine scaffold is a key component of many anticancer drugs. By combining it with other privileged structures, novel and potent inhibitors can be developed. Researchers designed and synthesized a series of N'-(2-oxoindolin-3-ylidene)this compound derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[20][21]

Key Findings:

-

The synthesized compounds were evaluated for their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-468).[20][21]

-

Compound 12e emerged as the most potent VEGFR-2 inhibitor with an IC₅₀ value of 45.9 nM , surpassing the activity of the reference drug Sorafenib (IC₅₀ = 48.6 nM).[20]

-

Molecular docking studies showed that these compounds bind effectively to the VEGFR-2 active site, forming key hydrogen bond interactions with residues like Cys919 and Asp1046.[21]

Caption: Logical pathway from building blocks to anticancer activity.

Antitubercular Agents

Isoniazid (pyridine-4-carbohydrazide) is a cornerstone of tuberculosis treatment, but resistance is a growing threat.[22][23] A logical strategy to combat resistance is to modify the core structure to create analogues with improved properties. Replacing the pyridine ring of isoniazid with a piperidine ring creates a more flexible, saturated analogue. These this compound-based scaffolds can be used to generate novel hydrazones with potent antitubercular activity.[22][24][25] Studies have shown that increasing the lipophilicity of such derivatives can enhance their permeability through the mycobacterial cell wall, leading to improved efficacy.[7][22]

Conclusion

This compound is far more than a simple chemical. It is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its straightforward synthesis, coupled with the predictable and high-yielding reactivity of the hydrazide group, makes it an invaluable tool. From creating vast hydrazone libraries to constructing complex heterocyclic systems, its applications are broad and impactful. The successful development of potent antifungal, anticancer, and antitubercular candidates derived from this scaffold validates its status as a privileged starting material in the ongoing quest for novel therapeutics. Researchers and drug development professionals can leverage the unique attributes of this compound to accelerate the discovery of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H13N3O | CID 456704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Piperidine-3-carbohydrazide | 689758-90-5 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic piperidine-substituted chalcones as potential hits for α-amylase inhibitory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New this compound Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)this compound derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rationally Designed InhA Inhibitors: A Comparative Anti‐Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Piperidine-4-carbohydrazide: A Versatile Scaffold in Medicinal Chemistry

This guide provides an in-depth exploration of piperidine-4-carbohydrazide, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental molecular characteristics, robust synthesis protocols, and its expanding role as a versatile scaffold in the creation of novel therapeutic agents. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure technical accuracy and practical applicability.

Core Molecular Profile

This compound is a bifunctional organic molecule featuring a saturated piperidine ring and a reactive carbohydrazide moiety. This unique combination imparts specific physicochemical properties that make it a valuable starting material in synthetic chemistry.

The piperidine ring, a prevalent motif in numerous pharmaceuticals, acts as a constrained, saturated scaffold that can orient substituents in a defined three-dimensional space, often enhancing binding affinity to biological targets.[1] The carbohydrazide group is a highly versatile functional handle, serving as a nucleophile and a precursor for a wide array of heterocyclic systems and hydrazone derivatives.[2]

Fundamental Properties

A clear understanding of the basic molecular properties is the foundation for any synthetic application or biological study. These core data points are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N₃O | [3][4][5] |

| Molecular Weight | 143.19 g/mol | [4][5][6] |

| IUPAC Name | This compound | [7] |

| CAS Number | 42596-58-7 | [3][4][5] |

| Canonical SMILES | C1CNCCC1C(=O)NN | [5] |

| Appearance | Typically a white to off-white solid | N/A |

| Purity | Commercially available up to >95% | [8] |

Synthesis and Characterization

The most common and efficient synthesis of this compound is achieved through the hydrazinolysis of a corresponding piperidine-4-carboxylate ester. This reaction is a classic nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.

Synthetic Workflow

The general pathway involves the reaction of a commercially available ester, such as ethyl piperidine-4-carboxylate, with hydrazine hydrate, often in an alcoholic solvent like ethanol under reflux. The choice of an N-protected piperidine ester (e.g., with a Boc or Acetyl group) allows for selective reaction at the ester position, followed by a deprotection step if the parent molecule is desired.[5][9]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol provides a generalized procedure for laboratory-scale synthesis.

Materials:

-

Ethyl piperidine-4-carboxylate (or a suitable N-protected analogue)

-

Hydrazine hydrate (e.g., 80% solution in water)

-

Absolute Ethanol

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the starting ester (1.0 molar equivalent) in a minimal amount of absolute ethanol.

-

Addition of Hydrazine: To this solution, add hydrazine hydrate (1.5 to 2.0 molar equivalents) dropwise.[5] The use of a slight excess of hydrazine ensures the complete conversion of the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to promote the precipitation of the solid product.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with a small volume of cold ethanol to remove residual impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.[5]

Structural Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum would characteristically show signals for the piperidine ring protons and the exchangeable protons of the -NH and -NH₂ groups.[10][11]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 143.19 g/mol .

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bonds (around 3300-3400 cm⁻¹) and the C=O (amide) bond (around 1650-1680 cm⁻¹).[3]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a validated and powerful scaffold in the design of bioactive molecules. Its utility stems from the reactive hydrazide group, which serves as a key point for diversification.

Precursor to Hydrazone Derivatives

A primary application is its reaction with various aldehydes and ketones to form N-acylhydrazone derivatives.[2] This condensation reaction is typically high-yielding and allows for the introduction of a vast array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Caption: Reaction scheme for synthesizing N-acylhydrazones.

This strategy has been successfully employed to develop compounds with a range of biological activities.

Antifungal Agents

Recent research has highlighted the potential of this compound derivatives as potent antifungal agents. A study published in the Journal of Agricultural and Food Chemistry described a series of derivatives bearing a quinazolinyl moiety.[7][12] Several of these compounds demonstrated excellent in vitro activity against significant agricultural fungi like Rhizoctonia solani and Verticillium dahliae, with efficacy surpassing that of commercial fungicides.[12][13]

| Compound | Target Fungus | EC₅₀ (μg/mL) | Reference |

| A13 | Rhizoctonia solani | 0.83 | [13] |

| A13 | Verticillium dahliae | 1.12 | [13] |

| A41 | Rhizoctonia solani | 0.88 | [12] |

| Chlorothalonil (Control) | Rhizoctonia solani | 1.64 | [12][13] |

| Boscalid (Control) | Rhizoctonia solani | 0.96 | [12] |

The mechanism of action for the most potent compound, A13, was identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[12] Furthermore, compound A13 showed significant in vivo protective and curative effects in potted rice plants, underscoring its potential for practical application.[6]

Anticancer Agents

The this compound scaffold has also been utilized in the development of novel anticancer agents. Researchers have designed and synthesized derivatives intended to act as inhibitors of key signaling proteins involved in cancer progression.

For instance, a series of N'-(2-oxoindolin-3-ylidene)this compound derivatives were developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][14] VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. One compound from this series exhibited an IC₅₀ value of 45.9 nM against VEGFR-2, slightly surpassing the activity of the reference drug Sorafenib.[14]

Another study focused on derivatives as inhibitors of human Carbonic Anhydrase (hCA) isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to cancer cell survival.[15]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. The parent piperidine molecule is a flammable, toxic, and corrosive liquid.[16][17] While the carbohydrazide derivative is a solid and generally less hazardous, it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[9]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.[18]

Conclusion

This compound, with a molecular formula of C₆H₁₃N₃O and a molecular weight of 143.19 g/mol , is far more than a simple chemical. It is a strategically important building block in modern medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its carbohydrazide functional group provide a reliable platform for generating large libraries of diverse compounds. The demonstrated success in developing potent antifungal and anticancer agents from this scaffold confirms its value and ensures its continued application in the quest for novel therapeutics. Researchers equipped with the knowledge of its synthesis, reactivity, and biological potential are well-positioned to leverage this powerful tool in future drug discovery endeavors.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. benchchem.com [benchchem.com]

- 3. A work on synthesis & characterization of this compound derivatives with its antimicrobial evaluation of pharmaceutical interest. [ipindexing.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | [frontierspecialtychemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unica.it [iris.unica.it]

- 12. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New this compound Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)this compound derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to Piperidine-4-carbohydrazide: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-carbohydrazide is a versatile bifunctional molecule that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its unique structural architecture, featuring a piperidine ring and a carbohydrazide moiety, renders it a valuable building block for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. This guide provides an in-depth analysis of the commercial landscape for this compound, delves into its synthesis and quality control considerations, and explores its utility as a key intermediate in drug discovery.

Commercial Availability and Supplier Landscape

This compound (CAS No. 42596-58-7) is readily available from a range of chemical suppliers specializing in research and development chemicals, as well as larger-scale manufacturing. The compound is typically offered in various purities, with researchers advised to carefully consider the requirements of their specific application when selecting a supplier.

Major Suppliers and Product Specifications

Several reputable suppliers offer this compound. The following table summarizes the offerings from some of the key players in the market. Researchers are encouraged to visit the suppliers' websites for the most current information and to request certificates of analysis.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Purity | Notes |

| Sigma-Aldrich (distributor for Combi-Blocks, Inc.) | This compound, 4-Piperidinecarbohydrazide | 42596-58-7 | C₆H₁₃N₃O | ≥95% | Safety Data Sheet (SDS) available online. |

| BLD Pharm | This compound | 42596-58-7 | C₆H₁₃N₃O | Inquire | Offers various quantities for research use.[1] |

| Frontier Specialty Chemicals | This compound | 42596-58-7 | C₆H₁₃N₃O | Inquire | Available in gram quantities.[2] |

It is crucial for researchers to obtain and review the Certificate of Analysis (CoA) from the supplier before purchase. A typical CoA for this compound should include details on its appearance, identity (confirmed by techniques such as ¹H-NMR and Mass Spectrometry), purity (often determined by HPLC or TLC), and other physical properties like melting point.[3]

Synthesis, Quality Control, and Impurity Profile: A Senior Application Scientist's Perspective

A thorough understanding of the synthetic route to this compound is paramount for anticipating potential impurities and establishing robust quality control measures. The most common and industrially scalable synthesis involves a straightforward two-step process.

Typical Synthesis Pathway

The synthesis of this compound generally proceeds as follows:

Figure 1: A generalized two-step synthesis of this compound.

Step 1: Esterification of Piperidine-4-carboxylic acid: The synthesis commences with the esterification of piperidine-4-carboxylic acid. This is typically achieved by reacting the carboxylic acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like thionyl chloride or sulfuric acid. This step converts the carboxylic acid into its corresponding ester, which is a more reactive intermediate for the subsequent step.

Step 2: Hydrazinolysis of the Ester: The piperidine-4-carboxylic acid ester is then reacted with hydrazine hydrate. This nucleophilic acyl substitution reaction, often carried out under reflux, results in the formation of this compound.[4]

Quality Control and Potential Impurities

The purity of the final product is critical for its successful application in drug discovery, as impurities can lead to side reactions and interfere with biological assays. Key quality control checks and potential impurities to monitor include:

-

Residual Starting Materials: Incomplete esterification can leave unreacted piperidine-4-carboxylic acid. Similarly, unreacted piperidine-4-carboxylic acid ester may be present if the hydrazinolysis is not driven to completion.

-

Di-acylated Hydrazine: A potential side product is the formation of a di-acylated hydrazine, where two molecules of the piperidine ester react with one molecule of hydrazine.

-

Solvent Residues: Residual solvents from the reaction and purification steps should be monitored and controlled.

Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed to assess the purity and identify any impurities.

The Role of this compound in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The addition of the carbohydrazide functional group to this ring system provides a versatile handle for further chemical modifications, making this compound a valuable starting material for the synthesis of a wide range of biologically active molecules.

A Versatile Building Block for Heterocyclic Synthesis

The hydrazide moiety of this compound is a potent nucleophile and can readily react with various electrophiles to form a plethora of heterocyclic systems. This reactivity is the cornerstone of its utility in drug discovery.

Figure 2: Key synthetic transformations of this compound in medicinal chemistry.

-

Formation of Hydrazones (Schiff Bases): The reaction with aldehydes and ketones yields hydrazones, which can serve as intermediates for further cyclization reactions or as final bioactive compounds themselves. Recent research has explored N'-(2-oxoindolin-3-ylidene)this compound derivatives as potential VEGFR-2 inhibitors for cancer therapy.[5][6]

-

Synthesis of Pyrazoles: Condensation with 1,3-dicarbonyl compounds is a classical method for the synthesis of pyrazole derivatives, a class of compounds known for a wide range of biological activities.

-

Formation of 1,3,4-Oxadiazoles: Cyclization with carboxylic acids or their derivatives leads to the formation of 1,3,4-oxadiazoles, another important heterocyclic scaffold in medicinal chemistry.

-

Synthesis of 1,2,4-Triazoles: Reaction with isothiocyanates or carbon disulfide followed by cyclization can afford various substituted 1,2,4-triazole derivatives.

Therapeutic Applications of this compound Derivatives

The derivatives synthesized from this compound have shown promise in a multitude of therapeutic areas, including:

-

Antimicrobial Agents: A number of studies have reported the synthesis and evaluation of this compound derivatives for their antimicrobial and antifungal properties.[4][7]

-

Anticancer Agents: As mentioned, derivatives of this compound have been investigated as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 pathway.[5][6]

-

Other Therapeutic Areas: The versatility of the this compound scaffold allows for its exploration in a wide range of other diseases, and research in this area is ongoing.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound should always be consulted from the supplier, general safety precautions for handling piperidine derivatives should be observed. Piperidine and its derivatives are often classified as irritants and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's SDS.[8][9]

Conclusion

This compound is a commercially accessible and synthetically versatile building block that holds significant potential for the discovery and development of new therapeutic agents. Its utility in constructing a diverse range of heterocyclic compounds makes it an invaluable tool for medicinal chemists. A thorough understanding of its commercial availability, synthesis, and quality control is essential for researchers looking to leverage this important molecule in their drug discovery programs. As research continues to uncover the therapeutic potential of its derivatives, the demand for high-quality this compound is likely to grow.

References

- 1. 42596-58-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. A work on synthesis & characterization of this compound derivatives with its antimicrobial evaluation of pharmaceutical interest. [ipindexing.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)this compound derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New this compound Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. chemos.de [chemos.de]

The Unsung Precursor: A Technical Guide to the Discovery and History of Piperidine-4-carbohydrazide

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of Piperidine-4-carbohydrazide, a molecule that, while not a headline discovery in itself, represents a crucial building block in the synthesis of numerous pharmacologically active compounds. We will delve into its likely historical origins, rooted in the rich history of hydrazide chemistry and the revolutionary impact of its pyridine analog, isoniazid. This guide will illuminate the fundamental synthesis protocols, the chemical principles underpinning them, and the molecule's enduring relevance in modern drug discovery.

Introduction: A Tale of Two Rings

This compound is a heterocyclic compound featuring a saturated piperidine ring linked to a carbohydrazide functional group. Its significance in medicinal chemistry is intrinsically tied to the celebrated history of isoniazid (isonicotinic acid hydrazide) , a cornerstone in the treatment of tuberculosis for decades.[1] While isoniazid, with its aromatic pyridine ring, stole the limelight, the synthesis and exploration of its saturated counterpart, this compound, was a logical and chemically intuitive progression for researchers.